molecular formula C13H15N3O3S2 B2565346 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide CAS No. 1207003-10-8

4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide

Cat. No.: B2565346
CAS No.: 1207003-10-8
M. Wt: 325.4
InChI Key: IBVIZZYOXVWVEM-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with an amine under basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.

    Dimethylsulfamoyl Group Addition: The dimethylsulfamoyl group can be added via a sulfonation reaction using dimethylsulfamoyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the dimethylsulfamoyl group.

    Reduction: Reduction reactions can occur at the benzamide core or the thiazole ring.

    Substitution: Various substitution reactions can take place, especially on the benzene ring and the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of benzamides are often explored for their therapeutic potential, including as anti-inflammatory or analgesic agents.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various enzymes or receptors, modulating their activity. The thiazole ring might also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide
  • 4-(dimethylsulfamoyl)-N-(2-methyl-1,2-thiazol-5-yl)benzamide
  • 4-(dimethylsulfamoyl)-N-(3-ethyl-1,2-thiazol-5-yl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylsulfamoyl group and the thiazole ring can confer unique properties compared to other benzamide derivatives.

Biological Activity

4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide is a sulfonamide compound with significant biological activity. Its molecular formula is C13H15N3O3S2, and it has been recognized for its potential in various therapeutic applications, particularly in antimicrobial and anticancer treatments. This article explores its biological activity, synthesis, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. It has been tested against several pathogenic strains:

MicroorganismActivityReference
Escherichia coliInhibition observed
Staphylococcus aureusInhibition observed
Pseudomonas aeruginosaInhibition observed
Candida albicansModerate inhibition
Aspergillus nigerModerate inhibition

The compound has shown effectiveness with minimal inhibitory concentration (MIC) values indicating its potential as a therapeutic agent in treating infections caused by these microorganisms.

Anticancer Activity

In addition to its antimicrobial properties, this compound also demonstrates antiproliferative effects. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential utility as an anticancer drug. For instance, it has been reported to significantly inhibit the growth of certain tumor cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Other Biological Activities

This compound also exhibits antioxidant and anti-inflammatory properties. These activities are crucial for mitigating oxidative stress-related diseases and inflammation.

Synthesis and Characterization

The synthesis of this compound can be achieved through the reaction of 4-aminobenzamide with N,N-dimethylsulfamide in the presence of triethylamine, followed by the addition of 3-methylisothiazol-5-amine. The purity of the synthesized compound can be confirmed using various analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)

These methods ensure accurate characterization of the compound's structure and confirm its identity.

Study on Antimicrobial Efficacy

A study conducted by Chen et al. (2010) highlighted the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that it effectively inhibited bacterial growth comparable to established antibiotics.

Evaluation of Anticancer Properties

Another investigation assessed the anticancer properties of this compound in vitro. The study found that treatment with this compound resulted in significant reductions in cell viability across various cancer cell lines, supporting its potential as a chemotherapeutic agent .

Comparative Analysis with Other Compounds

In comparative studies, this compound was evaluated alongside other thiazole derivatives for their biological activities. The results indicated that while many derivatives showed promising activity, this specific compound exhibited superior antibacterial and antifungal properties .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-9-8-12(20-15-9)14-13(17)10-4-6-11(7-5-10)21(18,19)16(2)3/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVIZZYOXVWVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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